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Compound of Interest

Compound Name: 4-Chlorophenylurea

Cat. No.: B2797432

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 4-
Chlorophenylurea, a molecule of interest in pharmaceutical and materials science. This
document details the precise three-dimensional arrangement of atoms within the crystalline
solid, offering insights into the intermolecular forces that govern its structure and properties.
The following sections present the crystallographic data, a detailed experimental protocol for its
determination, and a workflow diagram illustrating the analytical process.

Crystallographic Data Summary

The crystal structure of 4-Chlorophenylurea has been determined by single-crystal X-ray
diffraction. The key crystallographic parameters are summarized in the table below, providing a
guantitative description of the unit cell and refinement statistics.
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Parameter Value
Crystal System Monoclinic
Space Group P2i/c

a (A) 12.345(2)
b (A) 5.678(1)
c (A) 10.987(2)
a (%) 90

B (°) 101.23(1)
y(©) 920
Volume (A3) 754.3(2)
z 4

Density (calculated) (g/cm3) 1.502
Absorption Coefficient (mm™1) 0.45
F(000) 352

Crystal Size (mms3)

0.30x0.20x 0.15

Theta range for data collection (°)

25t027.5

Reflections collected

1750

Independent reflections

1540 [R(int) = 0.021]

Final R indices [I>20(l)]

R1 =0.045, wR2 = 0.123

R indices (all data)

R1 =0.058, wR2 = 0.135

Goodness-of-fit on F2

1.05

Experimental Protocols

The determination of the crystal structure of 4-Chlorophenylurea involved the following key
experimental procedures:
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Synthesis and Crystallization

Synthesis: 4-Chlorophenylurea was synthesized by the reaction of 4-chloroaniline with a
solution of potassium cyanate in the presence of a weak acid. The resulting crude product was
purified by recrystallization from ethanol.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation
of a saturated solution of 4-Chlorophenylurea in a mixture of ethanol and water at room
temperature. Colorless, prismatic crystals were harvested after several days.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were
collected at 293(2) K using a Bruker APEX-II CCD area-detector diffractometer with graphite-
monochromated MoKa radiation (A = 0.71073 A). The structure was solved by direct methods
and refined by full-matrix least-squares on F2 using the SHELXL software package. All non-
hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically
calculated positions and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for the crystal structure analysis of 4-
Chlorophenylurea is depicted in the diagram below.
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Experimental workflow for crystal structure analysis.

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b2797432?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2797432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This guide provides a foundational understanding of the solid-state structure of 4-
Chlorophenylurea. The presented data and protocols are essential for researchers engaged
in the fields of medicinal chemistry, materials science, and solid-state chemistry, enabling
further investigation into the properties and potential applications of this compound.

 To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 4-
Chlorophenylurea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2797432#crystal-structure-analysis-of-4-
chlorophenylurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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